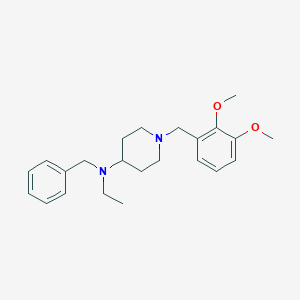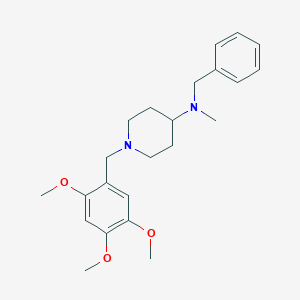![molecular formula C21H28N4 B247670 1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as PAPP, is an organic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, and its chemical structure is similar to that of other psychoactive substances such as MDMA and mCPP. PAPP has been widely studied for its potential use in the treatment of various psychiatric and neurological disorders due to its ability to modulate the activity of the serotonin system.
作用機序
PAPP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which are both subtypes of the serotonin receptor. Activation of these receptors has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. PAPP also has affinity for the dopamine transporter, which may contribute to its effects on dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. PAPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its antipsychotic effects. PAPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of PAPP is its high selectivity for the serotonin receptors, which allows for more precise modulation of the serotonin system compared to other psychoactive substances. PAPP also has a long half-life, which allows for sustained effects after a single dose. However, one of the limitations of PAPP is its potential for abuse and dependence, which may limit its use as a research tool. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
将来の方向性
There are several potential future directions for research on PAPP. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that affect the serotonin system such as MDMA and cocaine. PAPP may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to increase BDNF expression and promote neurogenesis. Additionally, further research is needed to establish the safety and efficacy of PAPP in humans and to investigate its potential for use in combination with other psychoactive substances or therapies.
合成法
The synthesis of PAPP involves the reaction of 1-(pyridin-3-ylmethyl)piperidin-4-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1,4-dibromobutane to form PAPP. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
PAPP has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease. PAPP has also been used as a research tool to study the role of the serotonin system in various physiological and behavioral processes.
特性
分子式 |
C21H28N4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
1-phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-6-20(7-3-1)24-13-15-25(16-14-24)21-8-11-23(12-9-21)18-19-5-4-10-22-17-19/h1-7,10,17,21H,8-9,11-16,18H2 |
InChIキー |
WCYKXQBBALYJKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

